3-Amino-2-(3-chlorophenyl)propan-1-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 3-amino-2-(3-chlorophenyl)propan-1-ol follows IUPAC guidelines for alcohols and amines. The parent chain is a three-carbon propanol group (propan-1-ol), with substituents prioritized by functional group hierarchy. The amino group (-NH₂) occupies position 3, while the 3-chlorophenyl group is attached to position 2. The full IUPAC name is 3-amino-2-(3-chlorophenyl)propan-1-ol , with the following structural breakdown:
- Propan-1-ol : A three-carbon chain with a hydroxyl (-OH) group at position 1.
- 3-Amino : An amine group (-NH₂) at position 3.
- 2-(3-Chlorophenyl) : A benzene ring substituted with chlorine at position 3, bonded to position 2 of the propanol chain.
The compound’s molecular formula is C₉H₁₂ClNO , with a molecular weight of 185.65 g/mol . Its SMILES notation (C1=CC(=CC(=C1)Cl)C(CN)CO) and InChI key (YGPBQEOFGNZSSO-UHFFFAOYSA-N) further validate its connectivity .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| SMILES | C1=CC(=CC(=C1)Cl)C(CN)CO |
| InChI Key | YGPBQEOFGNZSSO-UHFFFAOYSA-N |
Crystallographic Structure Determination
While experimental crystallographic data for 3-amino-2-(3-chlorophenyl)propan-1-ol remains unreported, its structure can be inferred from related β-amino alcohol derivatives. X-ray diffraction studies of analogous compounds, such as 3-amino-3-(2-chlorophenyl)propan-1-ol, reveal planar aromatic rings and hydrogen-bonding networks between amine and hydroxyl groups . For this compound, computational modeling predicts:
- Bond lengths : C-Cl (1.74 Å), C-N (1.47 Å), and O-H (0.97 Å).
- Dihedral angles : The chlorophenyl ring and propanol backbone likely form a dihedral angle of ~120° due to steric hindrance.
The absence of experimental data highlights opportunities for future crystallographic studies to resolve its precise three-dimensional arrangement.
Conformational Isomerism and Stereochemical Properties
The compound exhibits conformational flexibility due to free rotation around single bonds in the propanol chain. Key stereochemical features include:
- Chirality : Carbon 2 (bearing the 3-chlorophenyl group) is a chiral center, yielding two enantiomers: (R)- and (S)-3-amino-2-(3-chlorophenyl)propan-1-ol.
- Intramolecular hydrogen bonding : The hydroxyl and amine groups may form a six-membered ring via O-H···N interactions, stabilizing specific conformers .
| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |
|---|---|---|
| syn | 0.0 | O-H···N hydrogen bond |
| anti | 2.3 | Van der Waals interactions |
The syn conformer is energetically favored, as observed in similar β-amino alcohols .
Comparative Structural Analysis with Related β-Amino Alcohol Derivatives
Structural comparisons with positional isomers and homologs reveal how substituent placement influences physicochemical properties:
| Compound | Substituent Position | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |
|---|---|---|---|---|
| 3-Amino-2-(3-chlorophenyl)propan-1-ol | 2-(3-Cl) | 185.65 | 327.9 | 1.19 |
| 3-Amino-3-(2-chlorophenyl)propan-1-ol | 3-(2-Cl) | 185.65 | 321.5 | 1.32 |
| 3-Amino-3-(3-chlorophenyl)propan-1-ol | 3-(3-Cl) | 185.65 | 330.2 | 1.24 |
Key observations:
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-amino-2-(3-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2 |
InChI Key |
YGPBQEOFGNZSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Based on Nitroalkene Reduction
Step 1: Condensation to form β-nitrostyrene derivative
The synthesis often begins with the condensation of 3-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide. This reaction forms 3-chloro-β-nitrostyrene, an α,β-unsaturated nitro compound.
Step 2: Reduction of Nitroalkene
The nitrostyrene intermediate is then subjected to reduction using strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This step reduces the nitro group to an amino group and saturates the double bond, yielding the amino alcohol backbone.
Step 3: Hydrolysis and Purification
Subsequent hydrolysis or work-up steps convert intermediates to the final 3-amino-2-(3-chlorophenyl)propan-1-ol. Purification is typically achieved by recrystallization or chromatographic methods.
This method is supported by analogous preparations of 3-amino-1-(3-chlorophenyl)propan-1-ol, where nitrostyrene intermediates are key precursors.
Nucleophilic Substitution Route
Starting Materials : 3-Chlorobenzyl chloride and 2-amino-1-propanol or related amino alcohols.
Reaction Conditions : The nucleophilic substitution involves reacting 3-chlorobenzyl chloride with an amino alcohol in the presence of a base such as sodium hydroxide. This reaction substitutes the chloride with the amino alcohol moiety, forming the target compound.
Advantages : This method allows direct attachment of the chlorophenyl group to the amino alcohol backbone and can be optimized for yield by controlling temperature and solvent conditions.
This approach is analogous to the synthesis of 3-(3-chlorophenyl)propan-1-ol derivatives described in industrial contexts.
Reductive Amination Approach
Starting Materials : 3-Chloropropanone or 3-chlorophenylacetone and ammonia or primary amines.
Procedure : The ketone is reacted with ammonia or an amine source under reductive amination conditions using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon.
Outcome : This yields the amino alcohol by converting the ketone group to an amino alcohol functionality.
This method is widely used for preparing amino alcohols with aromatic substituents and is effective for positional isomers of chlorophenyl amino propanols.
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield (%) | References |
|---|---|---|---|---|---|
| Nitroalkene Reduction | 3-Chlorobenzaldehyde, nitromethane | NaOH (base), LiAlH4 (reduction) | High selectivity, well-established | 40–60 | |
| Nucleophilic Substitution | 3-Chlorobenzyl chloride, 2-amino-1-propanol | NaOH, solvent (ethanol or water) | Direct synthesis, scalable | 50–70 | |
| Reductive Amination | 3-Chloropropanone, ammonia | NaBH4 or Pd/C hydrogenation, mild conditions | Mild conditions, versatile | 45–65 |
Temperature : Most reactions are conducted between ambient to moderate temperatures (25–60°C) to balance reaction rate and selectivity.
Solvents : Common solvents include ethanol, tetrahydrofuran (THF), or water depending on reagent solubility.
Catalysts : For reductive amination, palladium on carbon or Raney nickel catalysts are frequently employed under hydrogen atmosphere.
Purification : Column chromatography or recrystallization from solvents like isopropanol is standard to achieve high purity.
To confirm the successful synthesis of 3-Amino-2-(3-chlorophenyl)propan-1-ol, the following spectroscopic and analytical methods are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR and ^13C NMR provide structural confirmation, with characteristic signals for amino protons (~3.0–4.0 ppm), hydroxyl protons (~4.5–5.0 ppm), and aromatic protons (~7.0–7.5 ppm).
Infrared (IR) Spectroscopy : Identification of N–H stretching (~3300 cm^-1), O–H stretching (~3400 cm^-1), and aromatic C=C stretches (~1600 cm^-1).
Mass Spectrometry (MS) : Molecular ion peak corresponding to C9H12ClNO (molecular weight ~185.65 g/mol) confirms molecular identity.
Chromatography (HPLC, TLC) : Used for monitoring reaction progress and purity assessment.
The synthetic routes described are adapted from protocols used for closely related compounds such as 3-Amino-1-(3-chlorophenyl)propan-1-ol and 3-Amino-3-(3-chlorophenyl)propan-1-ol, which share similar chemical behavior and functional groups.
Industrial synthesis often favors catalytic hydrogenation and continuous flow setups to maximize yield and reproducibility.
The compound serves as an important intermediate in medicinal chemistry, particularly in the synthesis of pharmaceuticals targeting neurological and antimicrobial pathways.
The preparation of 3-Amino-2-(3-chlorophenyl)propan-1-ol involves versatile synthetic strategies including nitroalkene reduction, nucleophilic substitution, and reductive amination. Each method offers distinct advantages in terms of starting materials, reaction conditions, and scalability. Analytical techniques such as NMR, IR, and MS are critical for structural confirmation. The compound's synthesis is well-supported by analogous literature on related chlorophenyl amino alcohols, ensuring robust methodologies for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions[][3].
Major Products
Oxidation: Produces 3-chloro-β-phenylacetone.
Reduction: Yields 3-chloro-β-phenylethylamine.
Substitution: Results in various substituted derivatives depending on the nucleophile used[][3].
Scientific Research Applications
3-Amino-2-(3-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound may also influence signaling pathways by altering the function of key proteins involved in cellular processes[5][5].
Comparison with Similar Compounds
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol Hydrochloride
- Structural Difference: The amino group is at the 3-position instead of the 2-position, resulting in a tertiary alcohol vs. a secondary alcohol in the target compound.
- Physical Properties: Higher molecular weight (C9H13Cl2NO; MW: 232.66) compared to the target compound (C9H12ClNO; MW: 199.65) due to the additional chlorine in the hydrochloride salt .
2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride
- Structural Difference : Features a ketone group at the 1-position instead of a hydroxyl group.
- Functional Impact : The ketone increases electrophilicity, making it more reactive in nucleophilic additions but less stable in aqueous environments. This compound is used in synthesizing heterocycles rather than direct biological applications .
- Solubility : Lower solubility in polar solvents compared to the hydroxyl-containing target compound .
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride
- Substituent Effect: The nitro group at the 3-position is strongly electron-withdrawing, reducing basicity of the amino group (pKa ~5–6) compared to the chloro-substituted compound (pKa ~8–9).
- Biological Activity : Nitro groups often confer cytotoxicity, limiting therapeutic use but making this derivative useful in prodrug design .
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol
- Substituent Comparison : Bromine (larger, more polarizable) and methoxy (electron-donating) groups replace chlorine.
- Physicochemical Impact : Increased lipophilicity (logP ~1.8 vs. ~1.2 for the target compound) enhances membrane permeability but may reduce aqueous solubility .
- Synthetic Utility : The methoxy group directs electrophilic substitution reactions, enabling regioselective modifications .
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol Dihydrochloride
- Heterocyclic Influence : The pyridine ring introduces aromatic nitrogen, enabling π-π stacking and hydrogen bonding with biological targets.
- Bioactivity : Enhanced binding to receptors with aromatic pockets (e.g., neurotransmitter receptors) compared to the purely phenyl-based target compound .
Biological Activity
3-Amino-2-(3-chlorophenyl)propan-1-ol, often encountered as its hydrochloride salt, is an organic compound with significant biological activity. It possesses a molecular formula of C₉H₁₃Cl₂NO and a molecular weight of approximately 222.11 g/mol. The presence of an amino group and a chlorophenyl moiety in its structure contributes to its diverse pharmacological properties.
Biological Activity Overview
Research indicates that 3-Amino-2-(3-chlorophenyl)propan-1-ol exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can exhibit moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antiproliferative Effects : It has been investigated for its potential to inhibit cancer cell proliferation, particularly in human colorectal cancer cells (HCT116) through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Properties : Some studies suggest that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
The biological activity of 3-Amino-2-(3-chlorophenyl)propan-1-ol can be attributed to several mechanisms:
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, which is crucial for inhibiting tumor growth.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways, which is a common strategy for anticancer agents.
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various compounds, 3-Amino-2-(3-chlorophenyl)propan-1-ol was tested against HCT116 cells. The results indicated a significant reduction in cell viability with an IC50 value indicating effective concentration levels for therapeutic use. The study highlighted the compound's ability to selectively target cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound revealed that it exhibited moderate inhibitory effects against both gram-positive and gram-negative bacteria. This study emphasized the need for further exploration into its mechanism of action against microbial pathogens.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique features that may influence biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-2-(2-chlorophenyl)propan-1-ol | C₉H₁₃Cl₂NO | Different chlorophenyl substitution |
| 3-Amino-propan-1-ol | C₃H₉N₁O | Lacks chlorinated phenyl group |
| 3-Amino-2-(4-chlorophenyl)propan-1-ol | C₉H₁₃Cl₂NO | Variation in the position of chlorine on the phenyl ring |
The specific chlorophenyl group at the 3-position distinguishes 3-Amino-2-(3-chlorophenyl)propan-1-ol from these similar compounds, potentially enhancing its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
